Carbamic acid, 4-pyridinyl-, phenyl ester

Übersicht

Beschreibung

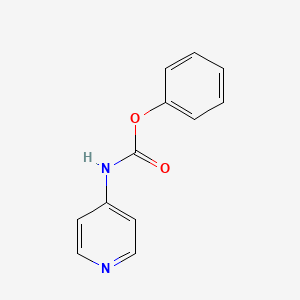

Carbamic acid, 4-pyridinyl-, phenyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid group attached to a phenyl ester and a pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 4-pyridinyl-, phenyl ester typically involves the reaction of 4-pyridinylamine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Pyridinylamine+Phenyl chloroformate→Carbamic acid, 4-pyridinyl-, phenyl ester+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, 4-pyridinyl-, phenyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases to yield the corresponding carbamic acid and phenol.

Substitution: The phenyl ester group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: 4-pyridinylcarbamic acid and phenol.

Substitution: Various substituted carbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, 4-pyridinyl-, phenyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of carbamic acid, 4-pyridinyl-, phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming a covalent bond with the active site or by binding to the enzyme’s allosteric site, thereby altering its conformation and activity. The exact molecular pathways involved depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carbamic acid, phenyl ester: Lacks the pyridinyl group, making it less versatile in terms of biological activity.

Carbamic acid, 4-pyridinyl-, methyl ester: Similar structure but with a methyl ester group instead of a phenyl ester, which may affect its reactivity and applications.

Uniqueness

Carbamic acid, 4-pyridinyl-, phenyl ester is unique due to the presence of both the pyridinyl and phenyl ester groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets.

Biologische Aktivität

Carbamic acid, 4-pyridinyl-, phenyl ester, also known as phenyl N-(4-pyridyl)carbamate, is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 214.22 g/mol

- Structural Features : The compound contains a carbamic acid moiety linked to both a phenyl group and a pyridinyl group, contributing to its unique reactivity and biological interactions.

Research indicates that this compound exhibits biological activity primarily through enzyme inhibition. The proposed mechanisms include:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, blocking their catalytic functions. It may form covalent bonds with these enzymes or alter their conformations via allosteric binding.

- Interference with Cellular Processes : Studies have shown that this compound can affect energy metabolism and interact with cellular components such as surfactants. For example, it has been observed to interfere with sodium dodecyl sulfate (SDS) micelles through hydrogen bonding interactions.

Biological Activities

-

Enzyme Inhibition :

- Acid Ester Hydrolase Inhibition : this compound has been noted for its ability to inhibit acid ester hydrolase enzymes, which are crucial for various metabolic processes.

- Potential for Therapeutic Applications : Given its enzyme inhibitory properties, this compound may have implications in drug development targeting specific enzymatic pathways.

-

Anti-inflammatory and Antimicrobial Properties :

- Ongoing research is investigating the anti-inflammatory and antimicrobial potential of this compound. Preliminary studies suggest that it may exhibit significant activity against certain pathogens and inflammatory conditions.

-

Use as a Fluorescence Probe :

- The compound has been utilized as a fluorescence probe in cellular studies, allowing researchers to monitor specific cellular activities and metabolic processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- A study demonstrated its effectiveness in inhibiting specific enzyme activities related to metabolic pathways, providing insights into its role as a research tool in biochemistry.

- Another investigation focused on the compound's interaction with surfactants, revealing its potential applications in material science and detergency.

Applications in Research and Industry

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Biochemistry | Used as a research tool for studying enzyme functions and pathways |

| Medicinal Chemistry | Investigated for potential therapeutic properties including anti-inflammatory effects |

| Material Science | Explored for its interactions with surfactants in detergency applications |

| Organic Synthesis | Serves as a reagent for preparing other carbamate derivatives |

Safety Profile

Due to limited information regarding its safety profile, handling this compound should be approached with caution. As a carbamate derivative, it may pose certain hazards that require careful consideration during laboratory use.

Eigenschaften

IUPAC Name |

phenyl N-pyridin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYPRKQJWDKLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943243 | |

| Record name | Phenyl pyridin-4(1H)-ylidenecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20951-01-3 | |

| Record name | Carbamic acid, N-4-pyridinyl-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20951-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, 4-pyridinyl-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020951013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl pyridin-4(1H)-ylidenecarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.